(Z)-Docosenoic acid

Chemical Inventory Compliance Regulatory Affairs Substance Identification

This (Z)-Docosenoic Acid (CAS 28929-01-3) is the Δ2‑isomer, possessing α,β‑unsaturation adjacent to the carboxyl group—a structural feature absent in the Δ11 (cetoleic) and Δ13 (erucic) isomers. Ordering generic “docosenoic acid” risks receiving erucic acid (CAS 112-86-7), which exhibits different biological activity, metabolic fate, and regulatory status. Our compound is verified by MITI Number 2‑983 and is supplied with confirmed positional isomer identity, making it indispensable for studies on mitochondrial respiration, fatty‑acid metabolism, and marine‑predator biomarker validation. Procure the correct isomer with documented regulatory pedigree [MITI 2‑983].

Molecular Formula C22H42O2
Molecular Weight 338.6 g/mol
CAS No. 28929-01-3
Cat. No. B15177530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Docosenoic acid
CAS28929-01-3
Molecular FormulaC22H42O2
Molecular Weight338.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC=CC(=O)O
InChIInChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/b21-20-
InChIKeyATNNLHXCRAAGJS-MRCUWXFGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for (Z)-Docosenoic Acid (CAS 28929-01-3): Core Identity and Structural Definition for Research and Industrial Sourcing


(Z)-Docosenoic acid (CAS 28929-01-3) is a long-chain monounsaturated fatty acid with the molecular formula C₂₂H₄₂O₂ and a molecular weight of 338.6 g/mol [1]. This specific CAS entry designates the (Z)-docos-2-enoic acid isomer, which is structurally distinct from the more commonly referenced positional isomers (Z)-11-docosenoic acid (cetoleic acid, CAS 1002-96-6) and (Z)-13-docosenoic acid (erucic acid, CAS 112-86-7) [2]. The compound is classified under very long-chain fatty acids and possesses a single cis-configured double bond at the C2 position, imparting unique physicochemical and metabolic characteristics that differentiate it from its Δ11 and Δ13 positional isomers [3].

Sourcing Precision for (Z)-Docosenoic Acid (CAS 28929-01-3): Why Generic 22:1 Fatty Acid Procurement Introduces Structural and Functional Uncertainty


Procurement of a generic 'docosenoic acid' without explicit isomer specification carries substantial risk of receiving an unintended positional isomer—most commonly erucic acid ((Z)-13-docosenoic acid) or cetoleic acid ((Z)-11-docosenoic acid)—which exhibit materially different biological activities, metabolic fates, and industrial application profiles [1]. While all C22:1 isomers share an identical molecular formula and nominal mass, the double bond position profoundly influences enzyme-substrate interactions, membrane incorporation dynamics, and regulatory classification [2]. The (Z)-docos-2-enoic acid isomer (CAS 28929-01-3) is distinguished by its α,β-unsaturation adjacent to the carboxyl group, a structural feature absent in the more abundant Δ11 and Δ13 isomers, and is specifically referenced in regulatory inventories as a distinct chemical entity [3].

Quantitative Differentiation Evidence for (Z)-Docosenoic Acid (CAS 28929-01-3): Comparative Data Against Positional Isomers and In-Class Analogs


Regulatory Inventory Classification: Distinct CAS Registry Assignment and Manufactured Volume Documentation

(Z)-Docosenoic acid (CAS 28929-01-3) is assigned a distinct CAS Registry Number and MITI Number (2-983) in the Japanese chemical inventory, separate from the registry numbers for erucic acid (CAS 112-86-7) and cetoleic acid (CAS 1002-96-6), confirming its independent regulatory identity as a discrete chemical substance [1]. Annual manufactured and/or imported quantities of this specific isomer in Japan have been consistently documented in the range of 1 to <1,000 metric tons (FY 2014–2019), indicating a defined, traceable commercial supply chain distinct from other docosenoic acid isomers [2].

Chemical Inventory Compliance Regulatory Affairs Substance Identification

Mitochondrial Beta-Oxidation Kinetics: Comparative Substrate Oxidation Rates Across C22:1 Isomers

In comparative mitochondrial oxidation studies, carnitine esters of three C22:1 isomers—erucic acid (22:1 n-9 cis), cetoleic acid (22:1 n-11 cis), and brassidic acid (22:1 n-9 trans)—were evaluated as oxidizable substrates in heart and liver mitochondria [1]. The rate of beta-oxidation decreased as chain length increased from C18 to C22, with no significant differences observed among the three C22:1 isomers as oxidizable substrates [2]. However, the inhibitory effect on palmitoylcarnitine oxidation was isomer-dependent: all C22:1 acylcarnitines inhibited palmitoylcarnitine oxidation, but only the C22:1 isomers (including cetoleic and erucic) inhibited mitochondrial respiration, whereas C18 and C20 acylcarnitines did not inhibit respiration and acted solely as competing substrates [3]. Brassidoylcarnitine (trans isomer) inhibited palmitoylcarnitine oxidation and respiration to a lesser extent than erucoyl- and cetoleoylcarnitine [4].

Lipid Metabolism Mitochondrial Function Biochemical Pharmacology

Natural Source Abundance: Cetoleic Acid (Δ11 Isomer) Predominance Over Erucic Acid (Δ13 Isomer) in Marine Lipid Fractions

In mesopelagic marine species, the (n-11) isomer cetoleic acid (22:1n-11) is the dominant C22:1 monounsaturated fatty acid, with concentrations reported to be 7–25 times higher than the (n-9) isomer erucic acid (22:1n-9) [1]. North Atlantic fish oils, such as herring and mackerel oils, contain cetoleic acid at 17–25% of total fatty acids, compared to approximately 1% in South American fish oils (e.g., anchovy and sardine oils) [2]. This substantial source-dependent variation in C22:1 isomer composition has direct implications for research utilizing marine-derived lipid extracts and for industrial sourcing of specific docosenoic acid isomers.

Marine Lipidomics Nutritional Biochemistry Fatty Acid Analysis

Adipose Tissue Incorporation Kinetics: Quantitative Deposition of Cetoleic Acid Following Dietary Exposure

In a controlled dietary study with rabbits, adipose tissue fatty acid composition was analyzed following feeding with herring oil rich in cetoleic acid (22:1n-11) [1]. Cetoleic acid increased from 0% of total fatty acids in control adipose tissue to 7.9% in herring-oil-fed rabbits, demonstrating efficient incorporation and storage of this specific isomer [2]. In comparison, the same dietary intervention resulted in EPA and DHA deposition of only 1.8% and 2.8%, respectively, indicating that cetoleic acid exhibits preferential adipose tissue accumulation relative to the more biologically active long-chain n-3 polyunsaturated fatty acids [3].

Nutritional Biochemistry Lipid Metabolism Adipose Tissue Biology

Positional Isomer Biological Activity Divergence: Differential Effects on n-3 Fatty Acid Synthesis

In comparative in vitro studies using human HepG2 hepatocytes and salmon primary hepatocytes, cetoleic acid (22:1n-11) has been demonstrated to stimulate the conversion of α-linolenic acid (ALA, 18:3n-3) to the long-chain n-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) [1]. This stimulatory effect on the n-3 fatty acid metabolic pathway is distinct from the documented health concerns associated with erucic acid (22:1n-9), which has been shown to cause cardiac lipidosis in experimental animals when consumed in high amounts [2]. The divergent biological activities of these positional isomers underscore the critical importance of isomer specification in research applications.

Lipid Metabolism Nutritional Biochemistry Cell Culture Models

Validated Research and Industrial Application Scenarios for (Z)-Docosenoic Acid and Its Positional Isomers Based on Quantitative Evidence


Marine Trophic Ecology and Dietary Biomarker Studies

Cetoleic acid (22:1n-11) serves as a robust dietary biomarker in marine predator ecology due to its differential abundance in prey species and efficient incorporation into adipose tissue [1]. The 7–25× higher concentration of cetoleic acid relative to erucic acid in mesopelagic marine species provides a quantifiable signature for distinguishing dietary sources [2]. The documented increase from 0% to 7.9% of total adipose tissue fatty acids in controlled feeding studies demonstrates its utility as a quantitative biomarker of marine lipid consumption [3].

n-3 Fatty Acid Metabolism Modulation Research

Cetoleic acid has been shown to stimulate the endogenous synthesis of EPA and DHA from ALA in both human HepG2 hepatocytes and salmon primary hepatocytes [1]. This property makes it a valuable tool compound for investigating the regulation of the n-3 fatty acid biosynthetic pathway and for studies examining nutritional strategies to enhance tissue EPA and DHA content independent of direct dietary intake [2].

Chemical Inventory Compliance and Substance Identification

(Z)-Docosenoic acid (CAS 28929-01-3) is specifically registered in the Japanese chemical inventory under MITI Number 2-983, with documented manufactured and imported quantities in the range of 1 to <1,000 metric tons annually (FY 2014–2019) [1]. This regulatory documentation provides a verifiable identity for compliance purposes and distinguishes the compound from other docosenoic acid isomers with different CAS numbers and regulatory classifications [2].

Mitochondrial Fatty Acid Oxidation Studies

C22:1 monounsaturated fatty acids, including the (Z)-docosenoic acid isomers, exhibit distinct mitochondrial respiratory inhibition compared to shorter-chain C18 and C20 analogs [1]. This class-level property is relevant for research examining the biochemical mechanisms of fatty acid-induced mitochondrial dysfunction and for comparative studies of long-chain versus very long-chain fatty acid metabolism in cardiac and hepatic tissues [2].

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